Product packaging for Heptane-2,3,6-trione(Cat. No.:CAS No. 176237-95-9)

Heptane-2,3,6-trione

Cat. No.: B069621
CAS No.: 176237-95-9
M. Wt: 142.15 g/mol
InChI Key: XDJAUXXWCBLXGT-UHFFFAOYSA-N
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Description

Heptane-2,3,6-trione is a linear, symmetrical beta-diketone of significant interest in synthetic organic chemistry and fundamental biochemical research. Its unique structure, featuring three carbonyl groups at the 2nd, 3rd, and 6th positions, makes it a versatile and valuable building block. Its primary research application lies in its role as a key precursor for the synthesis of complex heterocyclic compounds, particularly pyrazines and pyridines, which are core structures in many pharmaceuticals and agrochemicals. The compound's mechanism of action is defined by its high reactivity as a 1,3-dicarbonyl system, enabling it to act as a proficient chelating agent for metal ions, facilitating the study of coordination chemistry and the development of novel catalysts. Furthermore, its enolizable protons and electrophilic carbonyl centers allow for facile condensation reactions with diamines and other nucleophiles, enabling the construction of diverse molecular architectures. Researchers also utilize this compound to model and study enzymatic processes involving reactive diketone intermediates, providing insights into metabolic pathways. This reagent is provided with guaranteed high purity to ensure consistent and reproducible results in your investigative workflows, supporting advancements in materials science, medicinal chemistry, and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B069621 Heptane-2,3,6-trione CAS No. 176237-95-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

176237-95-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

heptane-2,3,6-trione

InChI

InChI=1S/C7H10O3/c1-5(8)3-4-7(10)6(2)9/h3-4H2,1-2H3

InChI Key

XDJAUXXWCBLXGT-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)C(=O)C

Canonical SMILES

CC(=O)CCC(=O)C(=O)C

Synonyms

2,3,6-Heptanetrione (9CI)

Origin of Product

United States

Synthetic Methodologies for Heptane 2,3,6 Trione and Analogous Triketone Systems

Direct Synthetic Routes

Direct synthetic strategies aim to construct the triketone backbone efficiently, often by combining multiple components in a single pot or through catalytic carbon-carbon bond formation.

Catalytic methods offer an efficient and atom-economical route to complex molecules. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile catalyst known for its role in various organic transformations, including cycloadditions and Baylis-Hillman reactions. dbuniversity.ac.in The Baylis-Hillman reaction, a DABCO-catalyzed coupling of an aldehyde and an activated alkene, produces functionalized allylic alcohols. While not a direct route to triketones, the products are valuable precursors that can be oxidized to yield polycarbonyl systems.

DABCO's catalytic activity also extends to cycloaddition reactions. For instance, it effectively catalyzes the [4+2] cycloaddition of β,γ-unsaturated α-ketoesters with allenic esters, yielding dihydropyran derivatives with good to excellent yields. dbuniversity.ac.in Such catalytic strategies, which form multiple carbon-carbon bonds in a controlled manner, represent a powerful approach for assembling the backbones of complex polycarbonyl compounds that could be further transformed into acyclic triketones.

The synthesis of triketone systems can be achieved through MCRs that leverage the reactivity of carbonyl compounds. organic-chemistry.org For example, a base-promoted Claisen condensation between a β-diketone and an ester can be considered a key step in assembling a triketone framework. A reported synthesis of 1,2,4-triketone analogs utilized a Claisen condensation of 3,3-dimethoxybutan-2-one with ethyl oxalate. mdpi.com While not a one-pot three-component reaction in the strictest sense, such condensation strategies that build complex carbonyl systems from simpler carbonyl precursors are central to the logic of MCRs. These reactions demonstrate how multiple fragments can be joined to rapidly construct polycarbonyl structures. mdpi.com

Precursor-Based Synthesis and Functionalization

These methods involve the step-wise construction or modification of a carbon chain, followed by the introduction or interconversion of functional groups to yield the final triketone structure.

A prominent strategy for synthesizing vicinal tricarbonyl compounds involves the oxidation of dicarbonyl precursors. This approach leverages readily available β-dicarbonyl or related compounds and introduces an additional carbonyl group through a targeted oxidation step.

One effective method is the oxidation of β-ketoamides using hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). This transformation provides direct, metal-free access to vicinal tricarbonyl amides in moderate to excellent yields (53–88%) under mild conditions. acs.org Another powerful class of "green" oxidants are oxoammonium salts. Specifically, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, known as Bobbitt's salt, has been used to oxidize 1,3-cyclohexanediones. nih.govfenteany.com This reaction proceeds through a cascade of oxidation and elimination to generate novel ene-triketones in moderate to good yields (40–80%). nih.govfenteany.com These methods highlight the utility of controlled oxidation in the synthesis of triketone systems.

Table 1: Oxidative Synthesis of Triketone Analogs from Dicarbonyl Precursors
Precursor TypeOxidizing AgentProduct TypeYield RangeReference
β-KetoamidesPhenyliodine(III) bis(trifluoroacetate) (PIFA)Vicinal Tricarbonyl Amides53-88% acs.org
1,3-CyclohexanedionesBobbitt's Salt5-ene-1,2,4-triones40-80% nih.govfenteany.com
β-Hydroxyketoneso-Iodoxybenzoic acid (IBX)β-DiketonesGood organic-chemistry.org

For synthesizing acyclic triketones like heptane-2,3,6-trione, building the correct carbon skeleton is a critical first step. Chain elongation strategies are frequently employed to construct longer carbon chains from smaller, functionalized precursors. A classic and effective method for chain elongation involves the use of acetylide ions derived from terminal alkynes. youtube.comyoutube.com An acetylide anion can act as a potent nucleophile in an SN2 reaction with an alkyl halide, forming a new carbon-carbon bond and extending the chain. youtube.com

A hypothetical synthesis for a heptane (B126788) backbone could start with a smaller alkyl halide and a suitable alkyne fragment. Once the seven-carbon chain is assembled, a series of functional group interconversions would be necessary. For instance, the preparation of n-heptane has been documented starting from the catalytic reduction of 2-heptanone to 2-heptanol, followed by dehydration and subsequent hydrogenation. nist.govnist.gov To synthesize a triketone, one would proceed in the opposite direction, utilizing selective oxidation reactions to convert specific methylene (B1212753) groups or alcohols along the heptane chain into the required ketone functionalities at the 2, 3, and 6 positions.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The evaluation of synthetic routes extends beyond chemical yield to include efficiency and environmental impact, as outlined by the principles of Green Chemistry. compoundchem.com These principles advocate for waste prevention, high atom economy, the use of catalysis, and the reduction of hazardous substances. yale.eduacs.org

Catalytic Approaches: The use of catalytic reagents like DABCO is superior to stoichiometric reagents, aligning with a core principle of green chemistry. compoundchem.comyale.edu Catalytic processes reduce waste and often allow for milder reaction conditions, thus lowering energy consumption.

Multi-Component Reactions (MCRs): MCRs are inherently green. By combining several steps into a single operation, they reduce solvent usage, energy for separations, and time. They are designed to maximize the incorporation of all starting materials into the final product, leading to high atom economy. acs.orggreenchemistry-toolkit.org

Oxidative Transformations: The environmental credentials of these methods depend heavily on the choice of oxidant. Modern oxidants like Bobbitt's salt and hypervalent iodine reagents are considered more environmentally benign compared to traditional methods involving heavy metals like chromium or manganese. nih.govfenteany.com

Table 2: Comparative Analysis of Synthetic Strategies based on Green Chemistry Principles
Synthetic StrategyKey AdvantagesPotential DrawbacksRelevant Green Principles
Catalytic ApproachesHigh efficiency, low waste, reusable reagents.Catalyst sensitivity, may require specific conditions.Catalysis, Atom Economy, Waste Prevention. compoundchem.comyale.eduacs.org
Multi-Component ReactionsHigh atom economy, step efficiency, reduced waste and solvent use. Complex optimization, potential for side products.Atom Economy, Waste Prevention, Energy Efficiency. acs.orggreenchemistry-toolkit.org
Oxidative TransformationsEffective for specific functionalization. Greener with modern reagents. nih.govStoichiometric reagents, potential for hazardous oxidants.Less Hazardous Syntheses, Use of Catalysis (with recyclable oxidants). yale.edu
Chain Elongation & FGIFlexible and well-established for building carbon skeletons.Multi-step, lower atom economy, often requires protecting groups. acs.org(Often scores lower) Can be improved with efficient steps.

Spectroscopic Characterization and Structural Elucidation of Heptane 2,3,6 Trione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Studies of Tautomeric Equilibria in Triketones

Triketones, including heptane-2,4,6-trione, a related compound, often exist as a mixture of tautomers in solution. researchgate.net The equilibrium between the triketo form and its various enol forms is influenced by factors such as solvent polarity and temperature. researchgate.netirb.hr

¹H NMR spectroscopy is instrumental in studying these tautomeric equilibria. By analyzing the chemical shifts and integration of specific proton signals, the relative concentrations of each tautomer can be determined. For instance, in studies of heptane-2,4,6-trione, distinct signals are assigned to the protons of the different tautomeric forms. researchgate.net The intensity of these signals changes with variations in solvent and temperature, providing quantitative data on the tautomeric content of the solution. researchgate.net In solvents with low polarity, the dienol form is often the predominant species at room temperature. researchgate.netirb.hr However, increasing the temperature or using more polar solvents can shift the equilibrium towards the more polar triketo form. researchgate.netirb.hr

A typical ¹H NMR spectrum of a triketone will show characteristic signals for the different proton environments. For example, in related triketones, methyl protons typically appear as singlets in the range of δ 1.2–2.5 ppm. vulcanchem.comemerypharma.com The protons on the carbon backbone will exhibit more complex splitting patterns and chemical shifts depending on their neighboring groups.

Carbon-13 (¹³C) NMR and Advanced 2D NMR Techniques (e.g., for related triones)

¹³C NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For triketones, the carbonyl carbons are particularly diagnostic, typically appearing in the downfield region of the spectrum, often between δ 207 and 220 ppm. vulcanchem.com The chemical shifts of the other carbon atoms in the chain provide further structural confirmation. chemicalbook.comdocbrown.info

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. These techniques are essential for complex molecules like triketones where simple 1D spectra may be difficult to interpret due to overlapping signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Identification of Carbonyl Stretches and Molecular Conformations in Triketones

IR spectroscopy is particularly useful for identifying the carbonyl (C=O) groups in triketones. The stretching vibrations of these groups give rise to strong absorption bands in the IR spectrum, typically in the region of 1700–1750 cm⁻¹. vulcanchem.com The exact position and number of these bands can provide insights into the different carbonyl environments and the presence of tautomeric forms. For example, conjugated carbonyl groups, such as those in the enol forms of triketones, will absorb at a lower frequency compared to non-conjugated ketone groups. rsc.org In a study of the sodium salt of the triketone herbicide mesotrione, the asymmetric and symmetric C=O stretching vibrations were observed at 1642 cm⁻¹ and 1582 cm⁻¹, respectively. iucr.org

Raman microscopy has also been employed to study the localization of β-triketones in plant tissues. This technique can qualitatively distinguish the chemical composition of different areas within a sample by analyzing the characteristic Raman spectra. researchgate.net

Spectroscopic Data for Related Triketones
Technique Characteristic Signals/Bands
¹H NMRMethyl protons: δ 1.2–2.5 ppm
¹³C NMRCarbonyl carbons: δ 207–220 ppm
IR SpectroscopyCarbonyl (C=O) stretches: 1700–1750 cm⁻¹

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis (e.g., for related triones)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Various ionization techniques can be employed, with electron ionization (EI) being common for volatile compounds.

For triketones, the mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule. For example, the cleavage of acyl side groups is a common fragmentation pathway for β-triketones. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for the analysis of complex mixtures containing triketones, allowing for the separation and identification of individual components. mdpi.comgoogle.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another sensitive method for detecting and quantifying triketones and their degradation products in environmental samples. researchgate.net

X-ray Crystallography of Triketone Derivatives and Coordination Complexes (e.g., for related triones)

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. While obtaining suitable single crystals of the parent triketone can be challenging, the structures of its derivatives and metal complexes have been successfully determined.

Theoretical and Computational Chemistry Studies on Heptane 2,3,6 Trione

Quantum Chemical Investigations (e.g., DFT, Hartree-Fock)

Quantum chemical methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are foundational in modern computational chemistry for exploring molecular properties from first principles. ntnu.noaustinpublishinggroup.com These methods are used to solve the Schrödinger equation for a multi-electron system, providing detailed information about geometry, electronic structure, and spectroscopic characteristics. austinpublishinggroup.comepstem.net

Geometry Optimization and Conformational Landscapes

The initial step in most quantum chemical studies is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. ntnu.no For a flexible acyclic molecule like heptane-2,3,6-trione, this process is crucial for identifying stable conformers. The molecule has several rotatable single bonds, leading to a complex potential energy surface with multiple local minima.

Computational methods like DFT and HF, often using basis sets such as 6-31G(d) or 6-311G++(d,p), are employed to perform these optimizations. researchgate.netufv.br By systematically rotating the bonds and calculating the energy of each resulting structure, a conformational landscape can be mapped. For related ketones, studies have shown that DFT calculations can effectively predict the most stable conformers and the energy barriers between them. researchgate.net In this compound, significant conformational flexibility is expected around the C3-C4 and C4-C5 bonds, influencing the relative orientation of the three carbonyl groups.

Electronic Structure and Bonding Analyses

The electronic structure of this compound is dominated by the presence of three highly polar carbonyl (C=O) groups. The key feature is the vicinal (α-dicarbonyl) arrangement at the C2 and C3 positions. This proximity of two carbonyl groups creates a highly electrophilic center, making it more reactive toward nucleophiles compared to the isolated ketone group at C6.

Analyses such as Natural Bond Orbital (NBO) calculations can provide deeper insights into the electronic structure. mdpi.com NBO analysis examines charge distribution, revealing the partial positive charges on the carbonyl carbons and partial negative charges on the oxygen atoms. mdpi.com This charge distribution is critical for understanding molecular polarity, dipole moment, and sites susceptible to chemical attack. mdpi.com Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps in predicting reactivity. For this compound, the LUMO is expected to be localized around the α-dicarbonyl moiety, confirming its role as the primary site for nucleophilic attack.

Prediction of Spectroscopic Signatures

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. mdpi.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. researchgate.netufv.br These predicted spectra are invaluable for confirming the structure of synthesized compounds by comparing theoretical and experimental values. epstem.net

Vibrational Spectroscopy (IR & Raman): Theoretical vibrational frequencies can be calculated from the second derivatives of energy with respect to atomic coordinates. These calculations, performed on the optimized molecular structure, yield a set of normal modes, each corresponding to a specific vibrational motion (e.g., C=O stretching, C-H bending). researchgate.net The predicted frequencies and their corresponding intensities help in the assignment of experimental IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity. researchgate.net

Computational Modeling of Tautomeric Equilibria and Intermolecular Interactions (e.g., for related triones)

This compound, with its multiple carbonyl groups and adjacent α-hydrogens, can exist in several tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton.

Computational studies on related symmetrical β-triketones, like heptane-2,4,6-trione, have extensively modeled this keto-enol tautomerism. irb.hr Using DFT methods (e.g., B3LYP/6-31+G(d,p)), researchers can calculate the relative energies and Gibbs free energies of the different tautomers (triketo, monoenol, dienol). irb.hr These studies show that the equilibrium is highly sensitive to the environment. In solvents of low polarity, the hydrogen-bonded dienol form is often predominant, whereas polar solvents and higher temperatures can shift the equilibrium toward the more polar triketo form. irb.hr Similar principles apply to the tautomers of this compound, where various enol forms can be stabilized by intramolecular hydrogen bonds.

Beyond single molecules, computational methods can model intermolecular interactions, which govern the properties of the compound in the solid or liquid state. Hirshfeld surface analysis, for instance, is a powerful technique used to visualize and quantify various intermolecular contacts (like hydrogen bonds and van der Waals forces) within a crystal structure. researchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational Methods (e.g., for related triones)

Computational chemistry provides a virtual laboratory to explore the detailed pathways of chemical reactions at the molecular level. smu.edu By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.org

For reactions involving related triones, DFT calculations have been used to elucidate mechanisms with high accuracy. researchgate.net For example, in cycloaddition reactions, computational models can predict whether a reaction will proceed through a concerted (one-step) or stepwise mechanism by locating the relevant transition states and intermediates. researchgate.netnih.gov The calculated activation energies can explain the observed reaction rates and selectivities (chemo-, regio-, and stereoselectivity). rsc.orgresearchgate.net Methods like Intrinsic Reaction Coordinate (IRC) calculations can then confirm that a located transition state correctly connects the reactant and product, providing a complete picture of the reaction pathway. researchgate.net These computational approaches are essential for understanding the complex reactivity of multifunctional compounds like triones. researchgate.net

Reactivity and Reaction Pathways of Heptane 2,3,6 Trione As a Synthetic Intermediate

Condensation Reactions and Heterocyclic Compound Formation

The presence of multiple carbonyl groups makes heptane-2,3,6-trione a versatile precursor for the synthesis of complex heterocyclic compounds. The vicinal dicarbonyl at positions 2 and 3 is particularly reactive towards dinucleophiles, leading to the formation of various ring systems. vulcanchem.comresearchgate.net

Schiff Base Derivatization with Amines and Diamines (e.g., for related triones)

The reaction of carbonyl compounds with primary amines to form imines, or Schiff bases, is a fundamental transformation in organic chemistry. nih.govdergipark.org.tr In the case of triones, this reaction can lead to the formation of complex macrocyclic structures, particularly when diamines are used.

For the related isomer, heptane-2,4,6-trione, reactions with diamines such as ethylenediamine (B42938) have been shown to produce both open-chain "jaw-shaped" two-to-one (trione-to-diamine) condensation products and macrocyclic two-to-two products. researchgate.net The formation of these Schiff bases is a critical step in the template synthesis of macrocyclic metal complexes. researchgate.net For instance, the reaction of heptane-2,4,6-trione (2 moles) with ethane-1,2-diamine (1 mole) and propane-1,2-diamine (1 mole) can lead to unsymmetrical macrocyclic Schiff bases. researchgate.net Similarly, symmetrical macrocycles can be prepared from the reaction of heptane-2,4,6-trione (2 moles) with diamines like ethane-1,2-diamine or benzene-1,2-diamine (2 moles). researchgate.net

Given the reactivity of its vicinal diketone, this compound is expected to readily react with amines and diamines. The reaction would likely occur preferentially at the more electrophilic C-2 and C-3 carbonyls. Reaction with a diamine could lead to the formation of a diimine-functionalized heptane (B126788) derivative, a precursor for more complex heterocyclic systems or for the synthesis of compartmental ligands capable of binding multiple metal ions. The general reactivity of α-dicarbonyls with amines is well-established and often forms the basis for creating complex organic molecules and light-absorbing compounds. nih.govacs.orgnih.gov

Cyclocondensation leading to Diverse Heterocycles (e.g., for related triones)

The condensation of dicarbonyl and tricarbonyl compounds with dinucleophiles is a powerful method for constructing a wide variety of heterocyclic rings. ijpras.commdpi.comresearchgate.net The specific heterocycle formed depends on the nature of the dicarbonyl compound and the dinucleophile.

Pyrazoles and Pyridazinones: 1,3-Dicarbonyl compounds are classic precursors for the synthesis of pyrazoles through condensation with hydrazines. mdpi.comsemanticscholar.orgmdpi.com For 1,2,4-triketone analogs, the reaction with hydrazines can be chemo- and regioselective, yielding either pyrazoles or pyridazinones depending on the substituents and reaction conditions. semanticscholar.orgmdpi.comrscf.ru For example, the reaction of a phenyl-substituted 1,2,4-triketone with hydrazine (B178648) can yield both pyrazole (B372694) and pyridazinone isomers. mdpi.com The vicinal diketone moiety of this compound could react with hydrazine to form a pyridazinone ring, while the remaining ketone at C-6 could be a site for further functionalization.

Quinoxalines: Vicinal (α-) dicarbonyl compounds are known to undergo cyclocondensation with o-phenylenediamines to produce quinoxalines. clockss.org For instance, 2,3,4-pentanetrione (B8788070) reacts with o-phenylenediamine (B120857) at the C-2 and C-3 positions to yield methyl-quinoxaline-2-methylketone. researchgate.net It is therefore highly probable that this compound would react similarly with o-phenylenediamines at its vicinal diketone to form a quinoxaline (B1680401) derivative, specifically 2-methyl-3-(3-oxobutyl)quinoxaline.

Other Heterocycles: The versatility of dicarbonyl and tricarbonyl compounds extends to the synthesis of other heterocyclic systems. For example, they can be used to synthesize pyrrolidinetriones and their derivatives, which are themselves building blocks for fused heterocyclic systems. researchgate.netclockss.org Cyclocondensation reactions can also lead to the formation of seven-membered rings like benzodiazepines. dntb.gov.ua The reactivity of this compound suggests its potential as a precursor in the multicomponent synthesis of complex molecular frameworks. vulcanchem.combeilstein-journals.org

Coordination Chemistry with Metal Ions

The carbonyl groups of this compound, particularly the adjacent pair, provide excellent sites for chelation with metal ions. The resulting metal complexes have potential applications in catalysis and materials science. vulcanchem.com While specific studies on this compound are scarce, the coordination chemistry of the closely related heptane-2,4,6-trione and other β-dicarbonyl compounds is well-documented and serves as a strong predictive model. lew.rorsc.orgrsc.orgwikipedia.org

Ligand Binding Modes and Complex Formation (e.g., with Pt, Cu, Ni, Co, Fe for related triones)

Triketones can act as versatile ligands, forming both mononuclear and binuclear complexes with a variety of transition metals. The β-diketone systems typically coordinate to metal ions in their enolate form, acting as bidentate, monoanionic ligands to form stable six-membered chelate rings.

Heptane-2,4,6-trione as a Ligand: This related trione (B1666649) forms a variety of metal complexes. wikipedia.org It can act as a compartmental ligand, where different metal ions can be bound in close proximity. For example, it reacts with diamines to form macrocyclic Schiff base ligands that can encapsulate metal ions like Cu(II) and Ni(II). researchgate.net Binuclear copper(II) complexes of heptane-2,4,6-trione have also been synthesized and studied for their magnetic properties.

Complexes with Platinum: Heptane-2,4,6-trione reacts with platinum(II) carbonate complexes to yield platinacyclobutan-3-one complexes. researchgate.net Other cyclic β-triketones have been shown to form cationic complexes with cis-diammineplatinum(II), where the triketone acts as a bidentate ligand. researchgate.net

Complexes with Copper, Nickel, and Cobalt: Numerous studies have detailed the formation of complexes between β-dicarbonyl compounds and Cu(II), Ni(II), and Co(II). lew.roacs.orgresearchgate.netrsc.org For heptane-2,4,6-trione, both 1:1 and 2:2 complexes with Ni(II) and Co(II) have been identified. rsc.org The Schiff bases derived from this trione also form stable complexes with Cu(II) and oxovanadium(IV). researchgate.net

Complexes with Iron: The complexing ability of β-diketones extends to iron(III) ions. nih.govacs.org

For this compound, the vicinal diketone moiety is expected to be the primary binding site, likely forming a five-membered chelate ring with a metal ion. The isolated ketone at C-6 could potentially coordinate to a second metal center, leading to the formation of binuclear or polynuclear complexes.

Spectroscopic and Structural Characterization of Metal-Triketone Complexes (e.g., for related triones)

The structures of metal-triketone complexes are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for determining the coordination mode of the ligand. A shift in the C=O stretching frequency upon complexation indicates the involvement of the carbonyl oxygen in bonding to the metal ion. For complexes of heptane-2,4,6-trione derivatives, coordination is confirmed to occur through both carbonyl and enolic oxygens. lew.ro

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand environment in diamagnetic complexes. For a platinacyclobutan-3-one complex of heptane-2,4,6-trione, NMR data helped to understand the dynamic inversion of the ring. researchgate.net For a platinum(II) complex with a cyclic β-triketone, ¹H NMR showed that two molecules of the triketone were involved in the complex structure. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the geometry around the metal center. For example, the spectra of anhydrous copper complexes of cinnamoyl methane (B114726) derivatives suggest a square planar geometry, while other Co(II) and Ni(II) complexes show distorted octahedral symmetry. lew.ro

X-ray Crystallography: This technique provides definitive structural information. A single-crystal X-ray diffraction study of a platinum complex with heptane-2,4,6-trione revealed a highly puckered platinacyclobutan-3-one ring structure. researchgate.net

The table below summarizes the characterization of a representative metal complex of a related trione.

ComplexMetal IonLigandKey Structural FeatureReference
[Pt{CH(COMe)COCH(COMe)}(PPh₃)₂]Pt(II)Heptane-2,4,6-trione (enol form)Highly puckered platinacyclobutan-3-one ring researchgate.net
Ni₂(HL¹)₂₂Ni(II)β-amino ketoxime from a diketoneOut-of-plane oximate bridged dinuclear complex acs.org
[Cu(Q3)₂]-complexCu(II)3-(hydroxymethyl)naphto[2,3-h]cinnoline-4,7,12(1H)-trioneChelation via OH-group containing center nih.gov

Kinetics and Thermodynamics of Metal Ion Complexation (e.g., for related triones)

The rates and mechanisms of complex formation provide insight into the reactivity of the ligands and the coordination preferences of the metal ions. Stopped-flow techniques are commonly used to study these fast reactions.

Kinetic studies on the reaction of heptane-2,4,6-trione (H₂hpto) with Ni(II) and Co(II) in a methanol-water mixture have shown that the formation of the 1:1 complex proceeds through two pathways: a slower reaction with the neutral ligand (H₂hpto) and a much faster reaction with the deprotonated mono-anion (Hhpto⁻). rsc.org The subsequent conversion of the 1:1 complex to a 2:2 binuclear complex was also found to occur via a two-stage mechanism. rsc.org Similar kinetic studies have been performed for the complexation of 1-phenylhexane-1,3,5-trione with Ni(II) and Co(II), revealing comparable mechanistic pathways. rsc.org

The table below presents the rate constants for the formation of 1:1 complexes between heptane-2,4,6-trione and Ni(II) and Co(II) ions.

Metal IonReacting Ligand SpeciesRate Constant (k)ConditionsReference
Ni²⁺H₂hpto (neutral)180 dm³ mol⁻¹ s⁻¹25 °C, 70:30 v/v MeOH-H₂O, I = 0.5 M (NaClO₄) rsc.org
Ni²⁺Hhpto⁻ (anion)4.88 × 10⁴ dm³ mol⁻¹ s⁻¹25 °C, 70:30 v/v MeOH-H₂O, I = 0.5 M (NaClO₄) rsc.org
Co²⁺H₂hpto (neutral)476 dm³ mol⁻¹ s⁻¹25 °C, 70:30 v/v MeOH-H₂O, I = 0.5 M (NaClO₄) rsc.org
Co²⁺Hhpto⁻ (anion)1.36 × 10⁶ dm³ mol⁻¹ s⁻¹25 °C, 70:30 v/v MeOH-H₂O, I = 0.5 M (NaClO₄) rsc.org

These kinetic data highlight the significantly higher reactivity of the enolate form of the trione towards metal ion complexation. A similar reactivity pattern would be expected for this compound.

Cycloaddition Reactions and Annulation Strategies (e.g., for related triones)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic molecules. fiveable.me For instance, photoinduced [2+2] cycloaddition reactions, also known as Paterno-Büchi reactions, are common for carbonyl compounds. mdpi.com In the case of α-diketones, diverse cycloaddition pathways can be initiated upon photo-irradiation, leading to various photocycloadducts beyond the typical oxetanes. mdpi.com It is plausible that this compound could undergo intramolecular [2+2] cycloaddition reactions, given the appropriate tether length between the carbonyl groups and an alkene, to form bicyclic structures. thieme-connect.com For example, the intramolecular [2+2] criss-cross cycloaddition of acyl ketenes has been shown to produce 3-azabicyclo[3.1.1]heptane-2,4,6-trione derivatives. thieme-connect.com

Furthermore, triones can serve as precursors for generating complex carbocyclic and heterocyclic scaffolds through cycloaddition reactions. vulcanchem.com Azomethine ylides, for example, are known to undergo [3+2] cycloaddition reactions with various unsaturated systems to construct diverse five-membered nitrogen-containing heterocycles. nih.gov It is conceivable that this compound could act as the dipolarophile in such reactions, leading to spirocyclic or fused heterocyclic systems. Research on the three-component [3+2] cycloaddition of azomethine ylides with maleimides and itaconimides has demonstrated the synthesis of spiro[1-azabicyclo[3.2.0]heptane] frameworks. acs.org

Annulation strategies involving related triones have also been reported. For example, the reaction of cyclic vicinal triones with enamines can lead to the formation of new ring systems. colab.ws While this compound is acyclic, the high reactivity of its vicinal diketone moiety suggests it could participate in similar annulation reactions with suitable nucleophiles.

The following table summarizes potential cycloaddition reactions for this compound based on the reactivity of related compounds.

Reaction TypePotential ReactantPredicted Product TypeReference for Analogy
Photoinduced [2+2] CycloadditionAlkeneOxetane or other bicyclic adducts mdpi.com
Intramolecular [2+2] CycloadditionTethered alkeneBicyclo[3.1.1]heptane derivative thieme-connect.com
[3+2] CycloadditionAzomethine ylideSpirocyclic or fused pyrrolidine nih.govacs.org
[4+2] CycloadditionDieneDihydropyran derivative researchgate.net

Redox Chemistry and Radical Processes (e.g., for related triones)

The redox chemistry of this compound is expected to be influenced by its vicinal tricarbonyl arrangement. Vicinal tricarbonyl compounds are known to be involved in both polar and redox reactions. colab.ws The interaction of cyclic 1,2,3-triones with nucleophiles like diazomethane (B1218177) derivatives can lead to redox reactions forming dioxoles. researchgate.netresearchgate.net This suggests that the 2,3-dione moiety in this compound could be susceptible to similar redox transformations.

Vicinal disulfide bridges in proteins, which are analogous to the vicinal dicarbonyl system in their constrained nature, can function as allosteric disulfides undergoing reversible redox transformations. nih.gov This highlights the potential for the vicinal diketone in this compound to participate in redox-regulated processes.

Radical reactions involving triones have also been documented. For instance, the thermal decomposition of 2,3,4-pentanetrione, catalyzed by copper sulfate, results in fragmentation into acyl radicals. wikipedia.org It is plausible that this compound could undergo similar radical fragmentation under appropriate conditions, such as photolysis or in the presence of radical initiators. These acyl radicals could then participate in various subsequent reactions. acs.org

Recent studies have shown the involvement of radical cascade cyclizations in the synthesis of complex molecules. For example, a metal-free, radical cascade cyclization of aza-1,6-enynes has been developed to synthesize aza-bicyclo[4.1.0]heptane-2,4,5-trione derivatives. rsc.org This suggests that if this compound were appropriately functionalized with unsaturated moieties, it could undergo radical-mediated cyclizations to form intricate polycyclic structures.

Hydration and Solvation Effects on Triketone Reactivity (e.g., for related triones)

The reactivity of carbonyl compounds is significantly influenced by their hydration and solvation. For triones, the presence of multiple polar carbonyl groups suggests that solvent effects will play a crucial role in their chemical behavior. While specific studies on the hydration and solvation of this compound are not available, research on related compounds provides valuable insights.

The kinetics and mechanisms of the reactions of metal ions with β-triketones like heptane-2,4,6-trione have been studied in methanol-water mixtures, highlighting the importance of the solvent composition on reaction rates and equilibria. colab.ws The tautomeric equilibrium of β-triketones is also known to be solvent-dependent. oup.comoup.com For this compound, the vicinal diketone moiety is likely to exist in equilibrium with its hydrated form, especially in aqueous solutions. The extent of hydration will affect the electrophilicity of the carbonyl carbons and thus their reactivity towards nucleophiles.

Studies on the hydration of uranyl salts in water-acetone mixtures have demonstrated how the composition of the solvent can influence the hydration sphere of a cation. acs.org Similarly, the solvation of this compound in different solvent systems would affect the accessibility of the carbonyl groups to reactants and influence the stability of reaction intermediates and transition states. For instance, in protic solvents, hydrogen bonding to the carbonyl oxygens would increase the electrophilicity of the carbonyl carbons. Conversely, in aprotic polar solvents, the solvation of any charged intermediates could play a dominant role in the reaction pathway.

The table below outlines the expected effects of hydration and solvation on the reactivity of this compound.

EffectConsequence for ReactivityReference for Analogy
Hydration of Vicinal DiketoneReduction of electrophilicity at C2 and C3; potential for gem-diol formation.General carbonyl chemistry
Hydrogen Bonding in Protic SolventsIncreased electrophilicity of carbonyl carbons, potentially enhancing nucleophilic attack.General carbonyl chemistry
Solvent PolarityStabilization of charged intermediates and transition states in polar solvents. colab.ws
Keto-Enol TautomerismSolvent-dependent equilibrium between keto and enol forms, affecting reaction pathways. oup.comoup.com

Advanced Applications of Heptane 2,3,6 Trione in Synthetic Organic Chemistry

Role as a Versatile Synthon for Complex Organic Architectures

In synthetic organic chemistry, a "synthon" refers to a molecular fragment that serves as a building block for creating more complex structures. The utility of Heptane-2,3,6-trione as a versatile synthon stems directly from its trifunctional nature. The presence of three distinct carbonyl groups offers multiple points for chemical reactions, enabling the construction of intricate molecular frameworks that would be challenging to assemble otherwise.

The reactivity of the compound is dominated by its triketone structure. vulcanchem.com Specifically, the vicinal diketone at positions C-2 and C-3 has enhanced reactivity toward nucleophiles when compared to the more isolated ketone at C-6. vulcanchem.com This difference in reactivity can be exploited for selective chemical modifications.

Key applications as a synthon include:

Precursor for Heterocycle Formation : The arrangement of carbonyl groups in this compound makes it an ideal precursor for synthesizing various heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. vulcanchem.com For instance, similar triketones are known to undergo condensation reactions with amines to form nitrogen-containing heterocycles like pyrimidines or benzodiazepines. clockss.org

Cycloaddition Reactions : The compound can participate in cycloaddition reactions to generate complex carbocyclic and heterocyclic scaffolds. vulcanchem.com These reactions are powerful tools for building ring systems in a controlled manner.

Multicomponent Reactions : The multiple reactive sites allow for its potential use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, enhancing synthetic efficiency. vulcanchem.com This approach is valuable for creating libraries of complex molecules for drug discovery and other applications. The development of synthetic methods using 1,6-enynes has become a significant tool for creating complex ring frameworks, a field where versatile synthons are crucial. rsc.org

Contributions to Ligand Design for Catalysis (drawing from general multiketone applications)

The design of ligands is central to the field of transition metal catalysis, as ligands can modulate the metal center's reactivity, stability, and selectivity. nih.govrsc.org Multiketone compounds, like this compound, are valuable in this context because their carbonyl oxygen atoms can coordinate with a metal center, acting as Lewis bases.

While direct research on this compound as a ligand is limited, its potential can be inferred from the well-established use of related multiketone structures in catalysis:

Formation of Metallacyclic Complexes : Based on studies of similar triketones, this compound is expected to form stable chelate complexes with various transition metals. vulcanchem.com The 1,2-diketone and the more distant ketone at C-6 could potentially bind to a single metal center or bridge multiple metal centers, creating unique metallacyclic structures with potential catalytic applications. vulcanchem.com The ability of related β-diketones, such as in heptane-2,4,6-trione, to form a variety of metal complexes is well-documented. wikipedia.org

Development of "Privileged" and Multifunctional Ligands : Certain ligand scaffolds, termed "privileged ligands," are effective across a wide range of reactions. nih.gov Acetylacetonate (acac), a simple β-diketone, is a classic example of such a ligand. The trione (B1666649) structure of this compound offers more complex binding possibilities than simple diketones, potentially leading to ligands with enhanced stability or novel reactivity. The presence of multiple binding sites could allow it to function as a multifunctional ligand, where different parts of the molecule play distinct roles in the catalytic cycle. rsc.orgmdpi.com This can lead to cooperative effects between the ligand and the metal, enabling difficult chemical transformations. mdpi.com

Precursor in Materials Science (e.g., polymer modification, related to multiketones)

In materials science, a precursor is a compound that participates in a chemical reaction to produce a material with specific properties. mdpi.comscirp.org The reactive functional groups on a precursor molecule are critical in defining the structure and function of the resulting material.

The multiple carbonyl groups of this compound make it a promising, though not yet widely explored, precursor for advanced materials, particularly in the area of polymer modification. vulcanchem.com Post-polymerization modification is a powerful strategy for incorporating functional groups onto a polymer backbone to tailor its properties for new applications. chemrxiv.orgresearchgate.net

Potential applications in this area include:

Polymer Cross-linking : The trione can act as a cross-linking agent. By reacting its carbonyl groups with functional groups on different polymer chains (e.g., amines), it can create covalent bonds that link the chains together. This process can transform thermoplastics into thermosets, enhancing their mechanical strength, thermal stability, and chemical resistance.

Surface Modification : The compound could be used to modify the surface of a polymer. Grafting this compound onto a polymer surface would introduce multiple ketone functionalities. These ketones could then serve as handles for further chemical reactions, allowing for the attachment of other molecules, such as biomolecules or dyes, to alter the surface properties like wettability or biocompatibility.

Precursor for Hybrid Materials : The ability of this compound to chelate metals could be used in the synthesis of organic-inorganic hybrid materials. vulcanchem.com By first incorporating the trione into a polymer structure and then introducing metal ions, it may be possible to create polymer-metal composites with unique electronic, magnetic, or catalytic properties.

Q & A

Q. What are the primary synthetic pathways for Heptane-2,3,6-trione, and how do reaction conditions influence yield and purity?

this compound can be synthesized via oxidative cleavage of polyol precursors or enzymatic catalysis. For example, diarylheptanoid derivatives (structurally related compounds) are synthesized using controlled oxidation of hydroxyl groups in heptane backbones . Key factors include solvent polarity (e.g., aqueous vs. non-polar systems), temperature (20–60°C), and catalysts like metal oxides or dehydrogenases. Yield optimization requires monitoring by HPLC or GC-MS, with purity assessed via melting point analysis and NMR spectroscopy .

Q. How is the structural characterization of this compound validated in complex mixtures?

Structural validation employs tandem techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify carbonyl groups (δ ~200–220 ppm for ketones) and backbone geometry.
  • Mass Spectrometry : High-resolution ESI-QTOF-MS confirms molecular formulas (e.g., exact mass matching for C7H10O3C_7H_{10}O_3) .
  • Chromatography : Reverse-phase HPLC separates isomers, while TLC with iodine staining detects functional groups. Contaminants are minimized using gradient elution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound’s reactive ketone groups necessitate:

  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Fume hoods for volatile byproducts.
  • Waste Management : Neutralization with 10% sodium bicarbonate before disposal . Toxicity data (e.g., QSAR models) suggest moderate irritation risks, requiring emergency eye washes and spill kits .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

Discrepancies in NMR or MS data often arise from tautomerism or enol-keto equilibria. For example, enol forms may dominate in silylated derivatives, skewing mass fragmentation patterns . Resolution strategies:

  • Variable Temperature NMR : Track tautomeric shifts (e.g., -40°C to 80°C).
  • Isotopic Labeling : 13C^{13}C-labeling stabilizes specific conformers for unambiguous assignment.
  • Computational Modeling : DFT calculations predict stable tautomers and correlate with experimental spectra .

Q. What experimental designs mitigate solvent interference in this compound reactivity studies?

Solvent polarity significantly affects reaction kinetics. For instance, n-heptane reduces density by 8–12% in pseudo-binary mixtures (Table 7–1), altering diffusion rates . Design considerations:

  • Solvent Screening : Test aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents.
  • Pressure Modulation : Higher pressures (e.g., 10–50 bar) enhance solubility in non-polar systems .
  • In-line Analytics : FTIR probes monitor real-time carbonyl reactivity to avoid sampling artifacts .

Q. How do substituent positions influence the bioactivity of this compound analogs?

Structure-activity relationships (SAR) are tested via:

  • Regioselective Functionalization : Introduce hydroxyl or alkyl groups at C-2, C-3, or C-6 to assess antioxidant or antimicrobial activity .
  • Comparative Assays : Pair synthetic analogs with natural diarylheptanoids (e.g., yashabushiketodiol) in cell-based models (IC50_{50} comparisons) .
  • Molecular Docking : Simulate binding affinities to enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina .

Methodological Considerations

Q. What statistical approaches validate reproducibility in this compound synthesis?

Triangulate data from:

  • Replicate Batches : ≥3 independent syntheses with ANOVA to assess inter-batch variability.
  • Blinded Analysis : NMR spectra interpreted by multiple researchers to reduce bias .
  • Error Propagation Models : Quantify uncertainty in yield calculations using Monte Carlo simulations .

Q. How are computational models optimized for predicting this compound’s physicochemical properties?

Quantum mechanical methods (e.g., Gaussian 16) calculate:

  • LogP : Predict hydrophobicity via Mulliken charges.
  • pKa : Estimate enol proton acidity (e.g., pKa ~8–10) using implicit solvent models . Validation requires experimental benchmarks (e.g., potentiometric titration) and error margins <0.5 units .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.